Sarcodictyin A
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Overview
Description
Sarcodictyin A: is a marine-derived diterpenoid compound isolated from the stoloniferan coral Sarcodictyon roseum. It is known for its potent cytotoxic properties and its ability to stabilize microtubules, making it a promising candidate for anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Key steps include the use of Diels-Alder reactions, oxidation, and esterification .
Industrial Production Methods: : Industrial production of Sarcodictyin A is challenging due to its complex structure. Current methods focus on optimizing the yield and purity through advanced synthetic techniques and purification processes .
Chemical Reactions Analysis
Types of Reactions: : Sarcodictyin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon .
Major Products: : The major products formed from these reactions include derivatives of this compound with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: : In chemistry, Sarcodictyin A is used as a model compound for studying complex natural product synthesis and structure-activity relationships .
Biology: : In biology, this compound is studied for its ability to bind to tubulin and stabilize microtubules, which is crucial for cell division and growth .
Medicine: : In medicine, this compound is being investigated as a potential anticancer agent due to its cytotoxic properties and its ability to overcome multidrug resistance .
Industry: : In the industry, this compound and its derivatives are explored for their potential use in developing new pharmaceuticals and therapeutic agents .
Mechanism of Action
Sarcodictyin A exerts its effects by binding to the taxoid binding site of β-tubulin, a protein involved in microtubule formation. This binding stabilizes the microtubules, preventing their depolymerization and leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the M-loop of β-tubulin, where multiple hydrophobic interactions and hydrogen bonds are established .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to Sarcodictyin A include other microtubule-stabilizing agents like paclitaxel, docetaxel, and eleutherobin .
Uniqueness: : this compound is unique due to its marine origin and its distinct tricyclic core structure. Unlike paclitaxel and docetaxel, which are derived from terrestrial plants, this compound is obtained from marine organisms, offering a different structural framework for drug development .
Properties
Molecular Formula |
C28H36N2O6 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
methyl (1R,2E,4S,5R,9R,11S,12S)-1-hydroxy-8,12-dimethyl-11-[(E)-3-(1-methylimidazol-4-yl)prop-2-enoyl]oxy-5-propan-2-yl-15-oxatricyclo[10.2.1.04,9]pentadeca-2,7,13-triene-2-carboxylate |
InChI |
InChI=1S/C28H36N2O6/c1-17(2)20-9-7-18(3)21-14-24(35-25(31)10-8-19-15-30(5)16-29-19)27(4)11-12-28(33,36-27)23(13-22(20)21)26(32)34-6/h7-8,10-13,15-17,20-22,24,33H,9,14H2,1-6H3/b10-8+,23-13-/t20-,21+,22-,24+,27+,28-/m1/s1 |
InChI Key |
VHZOZCRALQEBDG-BEMXCNERSA-N |
Isomeric SMILES |
CC1=CC[C@@H]([C@@H]/2[C@H]1C[C@@H]([C@@]3(C=C[C@@](O3)(/C(=C2)/C(=O)OC)O)C)OC(=O)/C=C/C4=CN(C=N4)C)C(C)C |
Canonical SMILES |
CC1=CCC(C2C1CC(C3(C=CC(O3)(C(=C2)C(=O)OC)O)C)OC(=O)C=CC4=CN(C=N4)C)C(C)C |
Synonyms |
sarcodictyin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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